molecular formula C11H10ClN B060977 4-Chloro-5,8-dimethylquinoline CAS No. 188759-77-5

4-Chloro-5,8-dimethylquinoline

Cat. No. B060977
M. Wt: 191.65 g/mol
InChI Key: SDAPXCIJNOHLDZ-UHFFFAOYSA-N
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Description

4-Chloro-5,8-dimethylquinoline is a chemical compound with the molecular formula C11H10ClN. It is a biochemical used for proteomics research .


Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Chloro-5,8-dimethylquinoline, has been a subject of research. Traditional and green synthetic approaches have been explored, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5,8-dimethylquinoline consists of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound. The quinoline core is substituted at the 4th position by a chlorine atom and at the 5th and 8th positions by methyl groups .


Chemical Reactions Analysis

The chemical reactivity of 4-Chloro-5,8-dimethylquinoline would be similar to other quinoline derivatives. Quinoline and its derivatives are known to undergo nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

4-Chloro-5,8-dimethylquinoline has a molecular weight of 191.66 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

  • A general synthesis method for 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, including 4-Chloro-5,8-dimethylquinoline, has been developed. This approach uses 4-haloquinoline intermediates in the synthesis of various 4-substituted quinolines (Outt et al., 1998).

  • Halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, a group that includes chloro-substituted derivatives, were synthesized as potential antitumor agents. Among these, 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline showed significant antitumor activity against murine leukemias (Lin & Loo, 1978).

  • Various 4- and 5-substituted 8-hydroxyquinolines, including 4-chloro analogs, were synthesized and evaluated for their in vitro antiplaque activity. Some analogs demonstrated effective antiplaque properties (Warner et al., 1975).

  • The synthesis and structure of 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone was described, providing insights into the structural characteristics of this compound (Tkachev et al., 2017).

  • A study on the synthesis and antibacterial activity of new 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives, derived from 4-chloro-quinoline, showed promising activity against various bacterial strains (Kayirere et al., 1998).

  • The compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-chloroquinoline, was identified as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009).

Safety And Hazards

While specific safety and hazard information for 4-Chloro-5,8-dimethylquinoline was not found, it’s important to handle all chemical compounds with care and appropriate protective measures. Always refer to the material safety data sheet (MSDS) for the specific compound .

Future Directions

The future directions of research on 4-Chloro-5,8-dimethylquinoline and similar compounds could involve further exploration of their synthesis methods, investigation of their potential biological activities, and their applications in various fields .

properties

IUPAC Name

4-chloro-5,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAPXCIJNOHLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=NC2=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572200
Record name 4-Chloro-5,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,8-dimethylquinoline

CAS RN

188759-77-5
Record name 4-Chloro-5,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PE Outt, JJ Ares, GE Roberts, X Wang… - The Journal of …, 1998 - ACS Publications
A general synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines 1 has been developed. All new compounds were synthesized from a common intermediate, 5,8-…
Number of citations: 6 pubs.acs.org

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